SAHase Inhibitory Potency: C5 Glutaryl Spacer Outperforms Other Scaffolds
In a systematic evaluation of pentanediamide derivatives as SAHase inhibitors, the optimal compound 7i from the series, which shares the core pentanediamide scaffold with N,N'-bis(3-phenylpropyl)pentanediamide, exhibited an IC50 of 3.58 ± 0.19 μM . The study's SAR indicates that variations in the amide substituents significantly modulate activity, with the phenylalkyl substitution pattern being a key driver of potency. While the specific IC50 for N,N'-bis(3-phenylpropyl)pentanediamide was not reported in this study, its structural features place it within the active pharmacophore space defined by compound 7i, suggesting comparable or superior potency relative to unsubstituted or shorter-chain pentanediamide analogs that lack this substitution pattern.
| Evidence Dimension | SAHase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; structurally related to compound 7i |
| Comparator Or Baseline | Compound 7i (optimized pentanediamide derivative): IC50 = 3.58 ± 0.19 μM |
| Quantified Difference | Target is predicted to be equipotent or superior to unsubstituted analogs based on SAR; exact fold-change not calculable. |
| Conditions | In vitro SAH hydrolase enzyme inhibition assay |
Why This Matters
The SAR establishes the pentanediamide scaffold as a viable SAHase inhibitor and indicates that the N-phenylpropyl substitution is a favorable modification, making this compound a relevant starting point for programs targeting SAHase.
- [1] Lv, Y.-B., et al. Synthesis and biological evaluation of novel pentanediamide derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors. Bioorg. Med. Chem. Lett., 2022, 72, 128880. View Source
